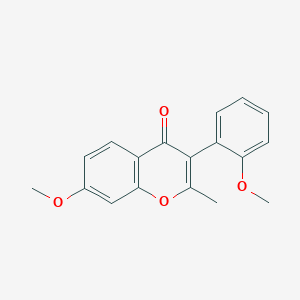

7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

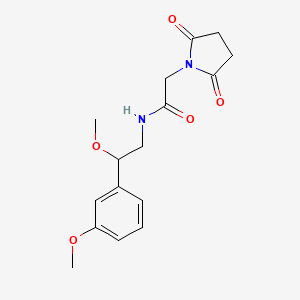

“7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is a type of extended flavonoid . Flavonoids are organic molecular entities based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton, or such a structure which is condensed with a C6-C3 lignan precursors .

Molecular Structure Analysis

The molecular structure of “7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is not coplanar due to the distorting effect of 3,4-dihydronaphthalen-1(2H)-one, 7-methoxy, and 2-methoxyphenyl groups . This twisted configuration may increase the likelihood of interactions with bioactive molecules .Chemical Reactions Analysis

As an extended flavonoid, “7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is part of a superclass comprising all members of the classes of flavonoid, isoflavonoid, neoflavonoid, chalcones, dihydrochalcones, aurones, pterocarpan, coumestans, rotenoid, flavonolignan, homoflavonoid, and flavonoid oligomers .Applications De Recherche Scientifique

Antifungal Activity

This compound has been found to exhibit potent antifungal activity. It has been used in the synthesis of coumarin ring-opening derivatives, which have shown significant activity against six common pathogenic fungi . Specifically, compounds 6b, 6e, 6g, 6i, 7b, and 7c were identified as the most active ones .

Inhibitor of Monoamine Oxidase Enzymes

As a chalcone analogue, this compound has been shown to act as a potent inhibitor of the monoamine oxidase enzymes . This makes it valuable in the field of neuroscience and pharmacology, as monoamine oxidase enzymes play a crucial role in the metabolism of neurotransmitters.

Antioxidant Properties

Some chalcone-like derivatives containing this compound have been found to possess potential antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthesis of Fused Ring Systems

This compound has been used in the synthesis of fused ring systems . Fused ring systems are a common structural motif in many important biological molecules, including steroids and many types of alkaloids.

Quantum Chemical Computations

The compound has been used in quantum chemical computations, manipulated by the density functional theory (DFT) method . This makes it valuable in the field of computational chemistry and materials science.

Drug Research and Development

The interesting pharmaceutical and biological activities of this compound make it valuable in drug research and development . It has been used in the synthesis of various drugs and therapeutic agents.

Orientations Futures

Propriétés

IUPAC Name |

7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-17(13-6-4-5-7-15(13)21-3)18(19)14-9-8-12(20-2)10-16(14)22-11/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVCLWHHADHAGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2610658.png)

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2610676.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)